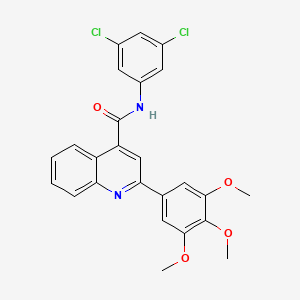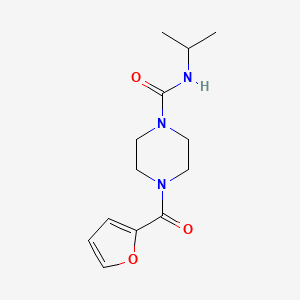
N-(3,5-dichlorophenyl)-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide, commonly known as DCTQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. DCTQ belongs to the quinoline family of compounds and exhibits a wide range of biological activities.
作用機序
The mechanism of action of DCTQ is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), protein kinase C (PKC), and phospholipase A2 (PLA2). DCTQ has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway and inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
DCTQ has been reported to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. DCTQ has also been shown to possess antifungal, antiviral, and antimicrobial activities. Additionally, DCTQ has been found to possess anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
DCTQ has several advantages for lab experiments. It is readily available and can be synthesized using a simple and cost-effective method. DCTQ has also been found to exhibit a wide range of biological activities, making it a versatile compound for studying various diseases. However, there are also limitations to using DCTQ in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its biological activities fully.
将来の方向性
There are several future directions for studying DCTQ. One potential area of research is the development of DCTQ-based drugs for the treatment of cancer, fungal infections, and viral infections. Another area of research is the elucidation of the mechanism of action of DCTQ and its biological activities. Additionally, further studies are needed to evaluate the safety and efficacy of DCTQ in preclinical and clinical trials.
Conclusion:
In conclusion, DCTQ is a synthetic compound that exhibits a wide range of biological activities. It has been extensively studied for its potential therapeutic applications in various diseases. DCTQ has been found to possess anticancer, antifungal, antiviral, and antimicrobial activities, as well as anti-inflammatory and antioxidant properties. While there are limitations to using DCTQ in lab experiments, its diverse biological activities make it a versatile compound for studying various diseases. Further research is needed to fully elucidate the mechanism of action of DCTQ and its potential therapeutic applications.
合成法
The synthesis of DCTQ involves the reaction of 3,5-dichloroaniline with 3,4,5-trimethoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is heated under reflux for several hours, followed by the addition of ammonium acetate and quinoline-4-carboxylic acid. The reaction mixture is then stirred at room temperature for several hours, and the resulting solid is filtered and recrystallized from ethanol to obtain pure DCTQ.
科学的研究の応用
DCTQ has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anticancer, antifungal, antiviral, and antimicrobial activities. DCTQ has also been found to possess anti-inflammatory and antioxidant properties. Due to its diverse biological activities, DCTQ has been studied in various preclinical and clinical trials.
特性
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O4/c1-31-22-8-14(9-23(32-2)24(22)33-3)21-13-19(18-6-4-5-7-20(18)29-21)25(30)28-17-11-15(26)10-16(27)12-17/h4-13H,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGGKISTPYJXSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467243.png)
![ethyl 3-methyl-5-[[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]amino]thiophene-2-carboxylate](/img/structure/B7467263.png)
![3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-phenylpyrazol-1-yl]propanoic acid](/img/structure/B7467265.png)
![3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-methoxyphenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7467272.png)
![[2-[(4-Methoxycarbonylphenyl)methylamino]-2-oxoethyl] 2-(4-fluorophenyl)quinoline-4-carboxylate](/img/structure/B7467275.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7467281.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7467286.png)
![3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione](/img/structure/B7467299.png)


![[2-(2-methoxy-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467323.png)
![[2-(2-bromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467332.png)
![ethyl 2-[[(Z)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7467335.png)
![[2-(3-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467339.png)